Ethyl 4-oxo-4-(2-pyridyl)butyrate Ethyl 4-oxo-4-(2-pyridyl)butyrate
Brand Name: Vulcanchem
CAS No.: 26749-23-5
VCID: VC2215009
InChI: InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
SMILES: CCOC(=O)CCC(=O)C1=CC=CC=N1
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Ethyl 4-oxo-4-(2-pyridyl)butyrate

CAS No.: 26749-23-5

Cat. No.: VC2215009

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4-(2-pyridyl)butyrate - 26749-23-5

CAS No. 26749-23-5
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 4-oxo-4-pyridin-2-ylbutanoate
Standard InChI InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
Standard InChI Key XCERJELJQXCHPA-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=CC=N1
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC=N1

Chemical Structure and Properties

Molecular Characteristics

Ethyl 4-oxo-4-(2-pyridyl)butyrate is a derivative of butyric acid with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. The compound features a pyridine ring attached to the 4-position of a butyrate backbone, with the pyridine nitrogen at the 2-position. This structural arrangement contributes significantly to the compound's chemical behavior and potential applications.

The structural elements can be further defined by its standard chemical identifiers:

Identifier TypeValue
CAS Number26749-23-5
IUPAC Nameethyl 4-oxo-4-pyridin-2-ylbutanoate
Standard InChIInChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
Standard InChIKeyXCERJELJQXCHPA-UHFFFAOYSA-N
SMILESCCOC(=O)CCC(=O)C1=CC=CC=N1
PubChem Compound ID10104463

The presence of the pyridine ring, carbonyl group, and ester functionality creates a molecule with multiple reactive sites, making it valuable for various chemical transformations .

Physical Properties

The physical properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate are critical for its handling, storage, and application in laboratory and industrial settings. While some properties are experimentally determined, others are predicted based on structural analysis.

PropertyValueSource
Physical StateColorless to pale yellow liquid or solid (depending on purity)Inferred from similar compounds
Boiling Point135-140 °C (at 0.2 Torr)
Density1.128±0.06 g/cm³ (Predicted)
pKa2.77±0.10 (Predicted)
SolubilitySoluble in organic solvents

The compound's solubility in organic solvents makes it compatible with various reaction conditions, particularly in synthetic organic chemistry applications .

Chemical Properties

The chemical reactivity of Ethyl 4-oxo-4-(2-pyridyl)butyrate is dominated by three key functional groups: the pyridine ring, the ketone (oxo) group, and the ester moiety. These functional groups can participate in various chemical transformations:

  • The pyridine nitrogen can act as a weak base and nucleophile, allowing for coordination with metals or participation in hydrogen bonding.

  • The ketone group can undergo nucleophilic addition reactions, reduction, or condensation reactions.

  • The ester group is susceptible to hydrolysis, transesterification, and reduction reactions.

These properties make the compound versatile in organic synthesis pathways, particularly for creating more complex heterocyclic structures with potential biological activities.

Synthesis and Preparation Methods

Standard Synthetic Routes

The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate typically involves the reaction of 2-pyridylacetic acid or its derivatives with ethyl chloroacetate or similar reagents in the presence of a base. This approach allows for the construction of the required carbon backbone while maintaining the integrity of the functional groups.

A general synthetic route may involve:

  • Formation of the C-C bond between the pyridine moiety and the butyrate backbone

  • Oxidation to introduce the ketone functionality

  • Esterification to form the ethyl ester

The exact conditions for these transformations may vary depending on the starting materials and desired yield.

Applications and Biological Activity

Pharmaceutical Applications

Ethyl 4-oxo-4-(2-pyridyl)butyrate and similar compounds have potential applications in pharmaceutical research, primarily due to the presence of the pyridine moiety, which is often associated with various pharmacological properties . Pyridine-containing compounds are common in medicinal chemistry due to their ability to engage in hydrogen bonding and other interactions with biological targets.

The compound's structural features suggest it could serve as:

  • An intermediate in the synthesis of more complex bioactive molecules

  • A building block for heterocyclic compounds with pharmaceutical applications

  • A scaffold for structure-activity relationship studies in drug discovery

Research on Antibacterial Properties

One of the most promising aspects of Ethyl 4-oxo-4-(2-pyridyl)butyrate is its potential antibacterial activity. The search results indicate that this compound and related structures have been studied for their ability to inhibit bacterial growth.

While specific research data on this exact compound is limited in the search results, the general class of pyridine-containing esters has shown promising antibacterial effects against various bacterial strains. The mechanism likely involves interaction with bacterial cell components, possibly disrupting membrane integrity or interfering with essential enzymatic processes.

SupplierProduct NumberPurityPackage SizePrice (USD)
TRCE927768Not specified20 mg$45
TRCE927768Not specified40 mg$65
TRCE927768Not specified200 mg$285
Rieke Metals7596b97%1 g$303
Matrix Scientific08710197%1 g$319

These prices demonstrate the relatively high cost associated with specialty research chemicals, particularly those of high purity . The pricing structure also reflects the typical pattern of volume discounts, where larger quantities offer better value per unit weight.

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